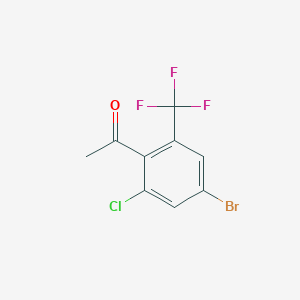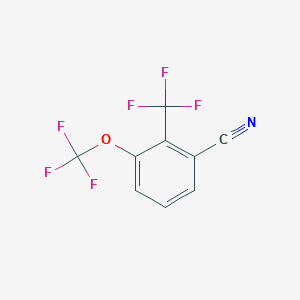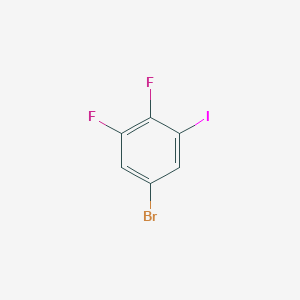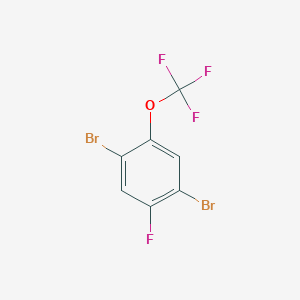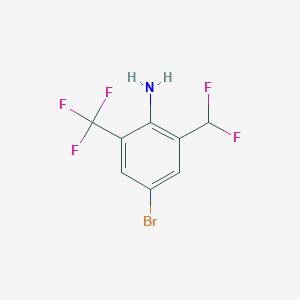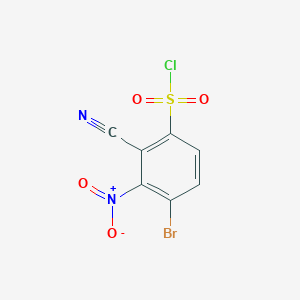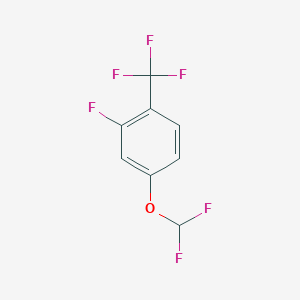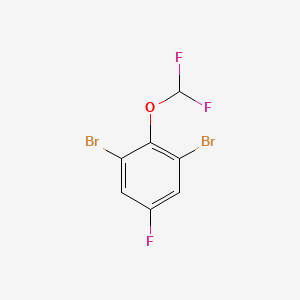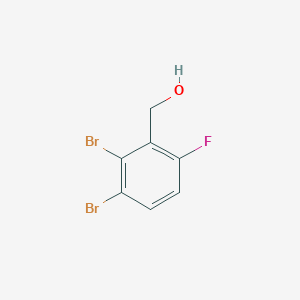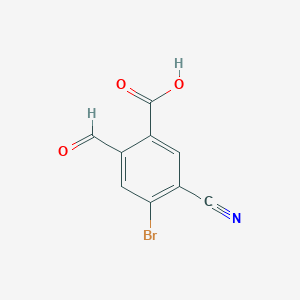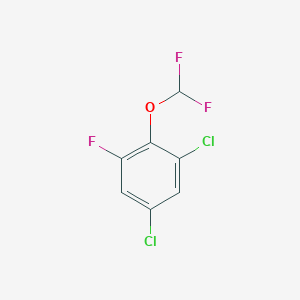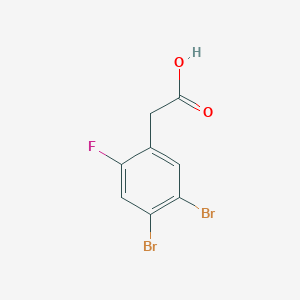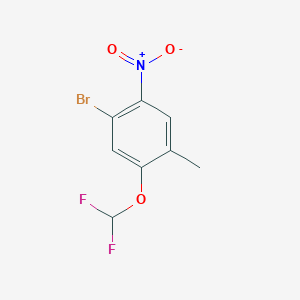
4-Bromo-2-difluoromethoxy-5-nitrotoluene
Descripción general
Descripción
“4-Bromo-2-difluoromethoxy-5-nitrotoluene” is a complex organic compound that contains several functional groups. It has a bromine atom attached to the fourth carbon of a toluene ring, a nitro group (-NO2) attached to the fifth carbon, and a difluoromethoxy group (-OCHF2) attached to the second carbon.
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with a toluene base. The bromine and nitro groups could potentially be added through electrophilic aromatic substitution reactions. The difluoromethoxy group might be more challenging to introduce and could require a specialized synthetic route.Molecular Structure Analysis
The presence of the bromine, nitro, and difluoromethoxy groups on the toluene ring would significantly influence the compound’s electronic structure. These groups are all electron-withdrawing, which would make the benzene ring less electron-rich and potentially more reactive.Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The bromine atom might be replaced in a nucleophilic aromatic substitution reaction. The nitro group could be reduced to an amine (-NH2) under certain conditions. The difluoromethoxy group might also undergo reactions, although these would likely require specific conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom would likely make the compound denser and have a higher boiling point than toluene. The nitro and difluoromethoxy groups might make the compound more polar, potentially affecting its solubility in different solvents.Safety And Hazards
As with any chemical, handling “4-Bromo-2-difluoromethoxy-5-nitrotoluene” would require appropriate safety precautions. The compound could potentially be harmful if ingested, inhaled, or if it comes into contact with the skin. It’s also possible that it could pose environmental hazards.
Direcciones Futuras
The potential uses and future directions for this compound would depend largely on its properties and reactivity. It could potentially be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry, among others.
Please note that this is a very general and hypothetical analysis. For accurate information, experimental data and further research would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or use this compound, please consult with a knowledgeable chemist or other professional.
Propiedades
IUPAC Name |
1-bromo-5-(difluoromethoxy)-4-methyl-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF2NO3/c1-4-2-6(12(13)14)5(9)3-7(4)15-8(10)11/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKDBAIZULQKCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-difluoromethoxy-5-nitrotoluene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



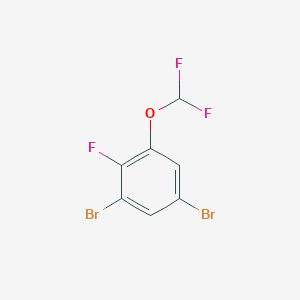
![2-[4-Bromo-2-cyano-6-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1410347.png)
